![molecular formula C9H14N2 B1309402 N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine CAS No. 713501-65-6](/img/structure/B1309402.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” is a chemical compound with the CAS Number: 713501-65-6 . It has a molecular weight of 150.22 . The IUPAC name for this compound is “N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” and its InChI code is "1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3" .
Molecular Structure Analysis
The molecular structure of “N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” can be represented by the InChI code "1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3" . This indicates that the molecule consists of a cyclopropane ring attached to a methylpyrrole group via a methylene bridge.
科学的研究の応用
-
- Summary : N-methylpyrrolidine, a compound structurally similar to the one you mentioned, has been used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones .
- Method : The synthesis was achieved with impressive yields, in the presence of EtOH as a solvent, by means of a convenient and elegant condensation reaction between different aryl glyoxal monohydrates and guanidine hydrochloride under reflux conditions .
- Results : The procedure has several merits, including low operating cost, availability of the starting substrates, reasonable reaction times, high reaction yield, operational simplicity, cleaner reaction profile, no harmful by-products, and the isolated product is in pure form .
-
- Summary : While not directly related to your compound, single-atom catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity .
- Method : The preparation of single-atom catalysts involves several characterization techniques .
- Results : These catalysts have shown stronger activity and higher stability and selectivity in various reactions .
-
- Summary : Google DeepMind and Isomorphic Labs have introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact .
- Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, prediction accuracy has doubled .
-
UV-Vis Spectroscopy in Pharmaceutical Workflows
- Summary : UV-Vis spectroscopy is a mature technology used to analyze, characterize, and quantify pharmaceutical and biological samples such as active pharmaceutical ingredients, DNA/RNA, and proteins .
- Method : Recent advances in UV-Vis spectroscopy focus on enhancing lab productivity, offering ease of use, and providing multiple accessories designed specifically for application needs .
- Results : Pharmaceutical and biopharmaceutical materials have become more sophisticated in life science research and the technology used for analysis should evolve too .
Safety And Hazards
The safety information available indicates that “N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” is potentially dangerous. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it may cause skin corrosion/burns/eye damage and may be harmful if inhaled . The compound has hazard statements H302, H314, and H335, suggesting that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTVNSXIKUIBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405986 |
Source


|
| Record name | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
CAS RN |
713501-65-6 |
Source


|
| Record name | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

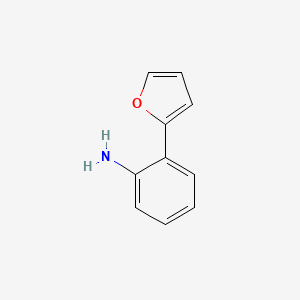
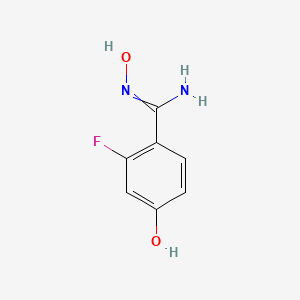
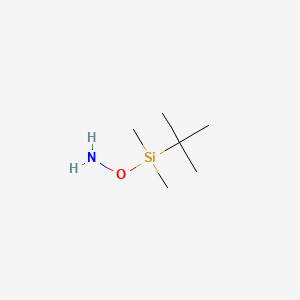
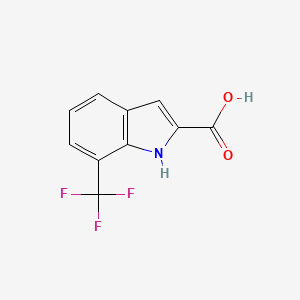
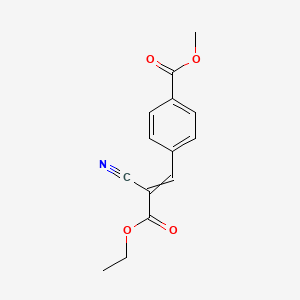
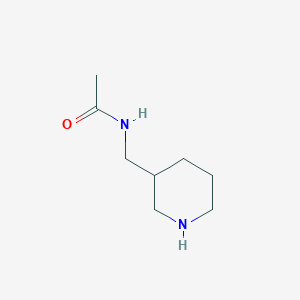
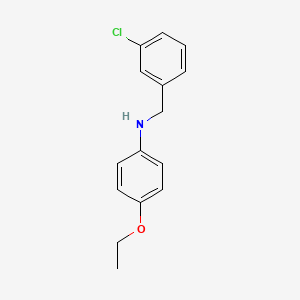
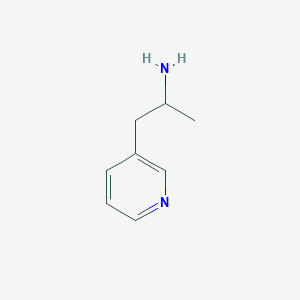
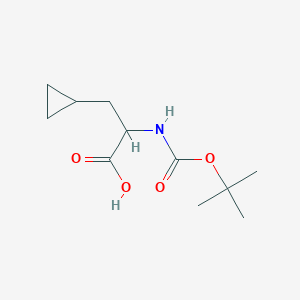
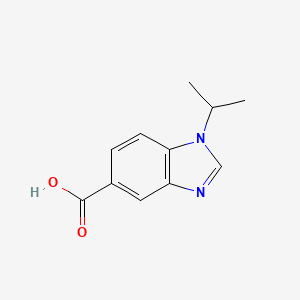
![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)
